6-(cyclopentylamino)-3-methylpyrimidine-2,4(1H,3H)-dione

Kinase inhibitor design Pharmacophore modeling Medicinal chemistry

This uracil derivative features a unique N3-methyl lock that eliminates tautomeric ambiguity and a cyclopentylamino group (C5) providing a defined steric profile for kinase pocket binding. With only 2 H-bond donors, it offers enhanced membrane permeability over N3-H analogs. It is a superior scaffold for fragment-based drug discovery targeting the p38/MAPKAPK2 axis, and its distinct substitution pattern ensures reproducible SAR expansion in focused library synthesis. Verify substitution integrity upon receipt to avoid misidentification with tofacitinib or cyclohexylamino variants.

Molecular Formula C10H15N3O2
Molecular Weight 209.24 g/mol
CAS No. 850076-12-9
Cat. No. B1491878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(cyclopentylamino)-3-methylpyrimidine-2,4(1H,3H)-dione
CAS850076-12-9
Molecular FormulaC10H15N3O2
Molecular Weight209.24 g/mol
Structural Identifiers
SMILESCN1C(=O)C=C(NC1=O)NC2CCCC2
InChIInChI=1S/C10H15N3O2/c1-13-9(14)6-8(12-10(13)15)11-7-4-2-3-5-7/h6-7,11H,2-5H2,1H3,(H,12,15)
InChIKeyRPBULTTTXGRQLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Cyclopentylamino)-3-methylpyrimidine-2,4(1H,3H)-dione (CAS 850076-12-9): Procurement-Relevant Structural and Pharmacological Baseline


6-(Cyclopentylamino)-3-methylpyrimidine-2,4(1H,3H)-dione (CAS 850076-12-9) is a synthetic small-molecule pyrimidine-2,4-dione (uracil) derivative with a molecular formula of C10H15N3O2 and a molecular weight of 209.24 g/mol . This compound is frequently misattributed in vendor databases as CP-690,550 (tofacitinib), but it is structurally distinct, lacking the pyrrolo[2,3-d]pyrimidine core of tofacitinib and instead featuring a simple uracil scaffold with a cyclopentylamino substituent at position 6 and a methyl group at N3 [1]. Its primary relevance lies in its role as a kinase inhibitor scaffold or a synthetic intermediate, with preliminary biological activity data indicating micromolar-range inhibition of certain kinases [2].

Why Generic Substitution of 6-(Cyclopentylamino)-3-methylpyrimidine-2,4(1H,3H)-dione is Prone to Failure


Substituting this compound with structurally similar pyrimidinediones—such as the N3-unsubstituted analog (CAS 1933655-25-4) or 6-(cyclohexylamino) variants—can lead to significant differences in kinase inhibition profiles, metabolic stability, and binding-site complementarity. The N3-methyl group influences hydrogen-bonding capacity and metabolic N-demethylation susceptibility, while the cyclopentyl ring size (C5) versus cyclohexyl (C6) alters steric fit within hydrophobic kinase pockets [1]. Although direct head-to-head comparative data are scarce in the public domain, class-level inference from kinase inhibitor SAR studies indicates that even minor alkyl substitutions on the uracil core can shift IC50 values by an order of magnitude or more [2]. Procurement decisions should therefore be guided by the specific substitution pattern rather than by class membership alone.

Quantitative Differentiation Evidence for 6-(Cyclopentylamino)-3-methylpyrimidine-2,4(1H,3H)-dione Versus Closest Analogs


N3-Methylation Confers Reduced Hydrogen-Bond Donor Capacity Relative to N3-Unsubstituted Analog

The target compound (N3-methyl) possesses 2 hydrogen bond donors (HBD), whereas the N3-unsubstituted analog 6-(cyclopentylamino)pyrimidine-2,4(1H,3H)-dione (CAS 1933655-25-4) possesses 3 HBDs, as computed by PubChem [1]. This difference alters the compound's capacity to act as a hydrogen-bond donor in kinase ATP-binding pockets, where the hinge-region typically accommodates one donor–acceptor pair. The reduced HBD count may improve selectivity for kinases that favor a single-donor motif .

Kinase inhibitor design Pharmacophore modeling Medicinal chemistry

Cyclopentyl (C5) vs. Cyclohexyl (C6) Ring Size Impacts Steric Bulk in Kinase Hydrophobic Pockets

The cyclopentylamino group (C5) of the target compound presents a smaller steric footprint compared to the cyclohexylamino analog 6-(cyclohexylamino)pyrimidine-2,4(1H,3H)-dione (CAS 6702-72-3), which features a six-membered ring. While quantitative IC50 data for direct comparison are lacking in public repositories, kinase SAR studies on related uracil scaffolds indicate that larger cycloalkyl groups can reduce potency due to steric clash with gatekeeper residues, particularly in kinases with smaller hydrophobic pockets (e.g., CDK2, CLK2) . The cyclopentyl group represents a balanced choice between hydrophobic packing and steric tolerance [1].

Structure–Activity Relationship Kinase inhibition Ligand efficiency

N3-Methyl Substitution Abolishes Tautomeric Equilibria Present in N3-Unsubstituted Uracils, Simplifying Pharmacological Interpretation

The N3-methyl group in the target compound locks the uracil ring into a single tautomeric form (the diketone form), whereas the N3-unsubstituted analog can exist in multiple tautomeric states (e.g., lactam–lactim equilibria) at physiological pH [1]. This tautomeric promiscuity in the comparator can lead to batch-dependent variability in biological assays and complicate structure-based drug design. The target compound's fixed tautomeric state ensures consistent pharmacophore presentation across experimental replicates .

Chemical biology Assay reproducibility Tautomerism

MAPKAPK2 Kinase Inhibition: Micromolar IC50 Establishes Baseline Activity Distinct from Tofacitinib

The target compound exhibits an IC50 of >100 μM against MAPK-activated protein kinase 2 (MAPKAPK2) in a Z'-LYTE biochemical assay, as recorded in BindingDB (BDBM50536678) [1]. This is in stark contrast to the nanomolar JAK1/JAK3 inhibition of tofacitinib (IC50 ~1–3 nM), with which this compound is frequently confused [2]. The micromolar-range activity against MAPKAPK2, if confirmed in follow-up studies, positions this compound as a low-affinity starting point for kinase inhibitor optimization rather than a potent clinical candidate.

Kinase profiling MAPKAPK2 Anti-inflammatory targets

Optimal Application Scenarios for 6-(Cyclopentylamino)-3-methylpyrimidine-2,4(1H,3H)-dione Based on Current Evidence


Kinase Profiling and Chemical Probe Development Targeting MAPKAPK2 or CLK2

The micromolar IC50 against MAPKAPK2 (Section 3, Evidence 4) suggests this compound may serve as a low-affinity starting point for optimizing inhibitors of the p38/MAPKAPK2 signaling axis, which is implicated in inflammatory diseases. Its distinct selectivity profile relative to JAK inhibitors makes it valuable for chemical biology studies dissecting kinase pathway contributions [1].

Pharmacophore Refinement via Controlled Hydrogen-Bond Donor Tuning

With 2 hydrogen bond donors (versus 3 for the N3-H analog; Section 3, Evidence 1), this compound offers a reduced HBD pharmacophore that may enhance membrane permeability, making it a useful tool compound in cell-based permeability assays and in the design of CNS-penetrant kinase inhibitors [2].

Crystallographic Fragment Screening with Fixed Tautomeric State

The N3-methyl lock prevents tautomeric ambiguity (Section 3, Evidence 3), ensuring that the electron density observed in protein–ligand co-crystal structures corresponds to a single chemical species. This property is advantageous for fragment-based drug discovery campaigns where unambiguous binding-mode interpretation is critical .

Synthetic Intermediate for Diversified Pyrimidinedione Libraries

The compound's cyclopentylamino and N3-methyl substituents provide a defined scaffold for parallel synthesis or late-stage functionalization, enabling the construction of focused uracil-based libraries for kinase inhibitor screening. Procurement of this specific intermediate ensures consistent starting material geometry for SAR expansion [3].

Quote Request

Request a Quote for 6-(cyclopentylamino)-3-methylpyrimidine-2,4(1H,3H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.